(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
Overview
Description
(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid is a chiral amino acid derivative that features a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a naphthalene-substituted α-keto acid, using a chiral rhodium or ruthenium catalyst under hydrogen gas . Another approach is the enzymatic resolution of racemic mixtures using lipases or other stereoselective enzymes .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and enantiomeric purity. Continuous flow reactors and other advanced technologies can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of naphthalene-substituted α-keto acids.
Reduction: Formation of naphthalene-substituted amines.
Substitution: Formation of naphthalene-substituted chlorides or other derivatives.
Scientific Research Applications
(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity . The naphthalene ring can interact with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-Hydroxy-3-(naphthalen-2-yl)propanoic acid: Lacks the amino group, making it less versatile in certain reactions.
(2S,3S)-3-Amino-3-(naphthalen-2-yl)propanoic acid: Lacks the hydroxyl group, affecting its reactivity and binding properties.
Uniqueness
(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid is unique due to the presence of both amino and hydroxyl groups, which provide multiple sites for chemical modification and interaction with biological targets. This dual functionality enhances its versatility in synthetic and medicinal applications .
Properties
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-3-naphthalen-2-ylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c14-11(12(15)13(16)17)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12,15H,14H2,(H,16,17)/t11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVSXSUSCGCSFK-RYUDHWBXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H]([C@@H](C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376190 | |
Record name | (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959573-31-0 | |
Record name | (αS,βS)-β-Amino-α-hydroxy-2-naphthalenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959573-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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